REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7][CH2:8]O)[CH:4]=[N:3]1.S(Cl)([Cl:12])=O>>[Cl:12][CH2:8][CH2:7][C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1
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Name
|
|
Quantity
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82 g
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Type
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reactant
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Smiles
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CN1N=CC(=C1)CCO
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Name
|
|
Quantity
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250 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 15 minutes
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Duration
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15 min
|
Type
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CUSTOM
|
Details
|
The excess thionyl chloride was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by recrystallization from EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC=1C=NN(C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |